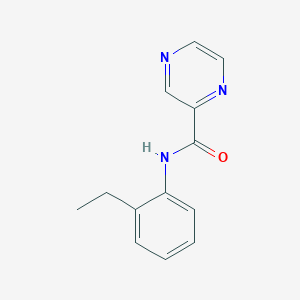

![molecular formula C10H14BrNOS B5570165 1-[(4-bromo-2-thienyl)methyl]-4-piperidinol](/img/structure/B5570165.png)

1-[(4-bromo-2-thienyl)methyl]-4-piperidinol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-[(4-bromo-2-thienyl)methyl]-4-piperidinol, also known as TBP or THP, is a synthetic compound that has been widely studied for its potential applications in scientific research. TBP is a member of the piperidinol family of compounds, which are known for their diverse pharmacological activities.

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

Cytotoxicity Against Cancer Cells : A study by Kucukoglu et al. (2015) investigated derivatives of 4-piperidinol for their cytotoxicity against human hepatoma (Huh7) and breast cancer (T47D) cells. The synthesis included variations with different aryl parts, including a 2-thienyl component, showing that certain derivatives exhibited higher cytotoxic potency than the reference compound 5-FU against the Huh7 cell line, indicating their potential as leads for cancer therapy (Kucukoglu, Mete, Cetin-Atalay, & Gul, 2015).

Inhibition of Thrombin : Research by Okamoto et al. (1981) explored the synthesis of stereoisomers of a compound related to 4-piperidinol, examining their inhibitory effect on thrombin. The study highlights the importance of stereo-configuration in enhancing or reducing inhibitory potency, which is crucial for designing anticoagulant drugs (Okamoto et al., 1981).

Antimicrobial Activity : A novel series of compounds including piperidine structures was synthesized and evaluated for antimicrobial activity against various bacteria and fungi, as described by Zaki et al. (2019). This research illustrates the potential of piperidine derivatives in contributing to the development of new antimicrobial agents (Zaki, Kamal El‐dean, Radwan, & Sayed, 2019).

Electrochemical Cyanation for Pharmaceutical Building Blocks : Lennox et al. (2018) reported an electrochemical method for cyanation of secondary piperidines, which are crucial pharmaceutical building blocks. This method facilitates the synthesis of unnatural amino acids, potentially opening new avenues for drug development (Lennox et al., 2018).

Anti-arrhythmic Properties : Abdel‐Aziz et al. (2009) synthesized piperidine-based 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives, evaluating them as anti-arrhythmic agents. Their research demonstrates the versatility of piperidine derivatives in the development of cardiovascular drugs (Abdel‐Aziz, Abdel-Wahab, El-Sharief, & Abdulla, 2009).

Propiedades

IUPAC Name |

1-[(4-bromothiophen-2-yl)methyl]piperidin-4-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNOS/c11-8-5-10(14-7-8)6-12-3-1-9(13)2-4-12/h5,7,9,13H,1-4,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYZWPNLPDGMNKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)CC2=CC(=CS2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-{[4-(4-methoxy-2-pyrimidinyl)-1-piperazinyl]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5570085.png)

![N-({1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl}methyl)-N-methyltetrahydro-2H-pyran-2-carboxamide](/img/structure/B5570093.png)

![1-(3,4-dimethylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5570115.png)

![8-fluoro-N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]-2-quinolinecarboxamide](/img/structure/B5570150.png)

![1-[5-hydroxy-1-(2-hydroxyethyl)-2-methyl-1H-indol-3-yl]ethanone](/img/structure/B5570158.png)

![2-[(3,3-diphenylpropanoyl)amino]benzamide](/img/structure/B5570171.png)

![2-{3-[(4-chlorophenyl)thio]propyl}-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5570184.png)

![2-(3-hydroxypropyl)-9-(3,3,3-trifluoro-2-hydroxypropyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5570190.png)

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B5570194.png)